molecular formula C22H19N7O3S B2752033 3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207019-57-5

3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2752033
CAS RN: 1207019-57-5
M. Wt: 461.5
InChI Key: LRZWKRHQZZZPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H19N7O3S and its molecular weight is 461.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to the given chemical have been synthesized and evaluated for their potential biological activities. For example, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles have been characterized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds demonstrated potent inhibitory activity comparable with standard drugs like streptomycin, indicating potential for further development as antimicrobial agents (Reddy, Devi, Kumar, Sunitha, & Nagaraj, 2013).

Antimicrobial Activities

A series of substituted pyrimidinones and their derivatives have been synthesized and screened for in vitro antibacterial and antifungal activities. The studies suggest the potential antimicrobial properties of these compounds, highlighting their significance in addressing microbial resistance (Badawey, Hassan, & Soliman, 1990).

Anticancer Activities

Some derivatives have also been synthesized and evaluated for their anticancer activities. A series of oxazolone scaffolds, for instance, were tested against various human cancer cell lines, showing promising results that warrant further investigation for potential therapeutic applications in oncology (Anonymous, 2020).

Photophysical Properties

The design and synthesis of novel triazolothiadiazole derivatives have been explored, focusing on their structural characterization, thermal stability, and fluorescence properties. These compounds exhibit efficient visible absorption and brightness, suggesting their potential application in bioimaging, photonic devices, organic light-emitting diodes, and dye-sensitized solar cells (Saleem & Lee, 2015).

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-6-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N7O3S/c1-31-16-5-3-4-14(10-16)11-29-21-19(25-27-29)22(30)28(13-23-21)12-18-24-20(26-32-18)15-6-8-17(33-2)9-7-15/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZWKRHQZZZPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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